1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, (1S-cis)-
Description
Systematic IUPAC Nomenclature and Stereochemical Configuration
The compound 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, (1S-cis)- is systematically named according to IUPAC rules as (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid . The nomenclature reflects its polycyclic structure, which consists of a pyridine ring fused to an indole system. Key stereochemical features include:
- Cis configuration : The methyl group at position 1 and the carboxylic acid moiety at position 3 reside on the same face of the partially saturated pyrrolidine ring.
- Stereodescriptors : The (1S,3S) designation specifies the absolute configuration at chiral centers C1 and C3, as confirmed by X-ray crystallography and exciton chirality methods in related β-carboline derivatives.
The structural integrity of the stereoisomer is critical for its physicochemical properties, as deviations in configuration alter hydrogen-bonding networks and molecular packing.
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₁₄N₂O₂ corresponds to a molecular weight of 230.26 g/mol . Key compositional features include:
| Component | Count | Role in Structure |
|---|---|---|
| Carbon (C) | 13 | Skeleton of fused pyridoindole core |
| Hydrogen (H) | 14 | Saturation of tetrahydro rings |
| Nitrogen (N) | 2 | Pyridine and indole heteroatoms |
| Oxygen (O) | 2 | Carboxylic acid functional group |
The molecular weight aligns with β-carboline alkaloids but distinguishes itself via the methyl substitution and carboxylate group.
Crystallographic Data and Conformational Isomerism
Crystallographic studies of analogous compounds reveal:
- Unit cell parameters : For the related cis-3-carboxylic acid-1,2,3,4-tetrahydroharmane dihydrate, triclinic symmetry with dimensions a = 14.85 Å, b = 6.56 Å, c = 14.75 Å, and β = 117.4°.
- Hydrogen bonding : The carboxylic acid group forms intermolecular bonds with water molecules, stabilizing the zwitterionic form.
- Conformational rigidity : The half-chair conformation of the tetrahydro ring minimizes steric strain between the methyl and carboxylate groups.
For the title compound, the (1S,3S) configuration likely enforces a similar packing arrangement, though experimental diffraction data remain unpublished.
Comparative Structural Analysis with β-Carboline Analogues
The compound belongs to the β-carboline family, characterized by a pyridoindole backbone. Key comparisons include:
| Feature | Title Compound | Generic β-Carboline |
|---|---|---|
| Core structure | Pyrido[3,4-b]indole with tetrahydro saturation | Fully aromatic pyrido[3,4-b]indole |
| Substituents | 1-methyl, 3-carboxylic acid | Variable (e.g., H, alkyl, aryl) |
| Chirality | Two chiral centers (1S,3S) | Often non-chiral or single chiral center |
| Hydrogen-bonding capacity | High (carboxylic acid group) | Moderate (dependent on substituents) |
Notably, the methyl and carboxylate groups introduce steric and electronic effects absent in simpler β-carbolines, influencing reactivity and biological interactions. The cis arrangement of substituents further differentiates it from trans-configured analogues, which exhibit distinct spectroscopic profiles.
Properties
IUPAC Name |
(1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,7,11,14-15H,6H2,1H3,(H,16,17)/t7-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPHXNBLQCSEIA-CPCISQLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=C(C[C@H](N1)C(=O)O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193663 | |
| Record name | 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, (1S-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143396-05-8, 40678-46-4 | |
| Record name | 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, cis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143396-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-b)indole-3-carboxylic acid, cis-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040678464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-b)indole-3-carboxylic acid, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143396058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, (1S-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,9-TETRAHYDRO-1-METHYL-1H-PYRIDO(3,4-B)INDOLE-3-CARBOXYLIC ACID, CIS-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84V68I4J8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3,4,9-TETRAHYDRO-1-METHYL-1H-PYRIDO(3,4-B)INDOLE-3-CARBOXYLIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0QOR92AH5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Pictet-Spengler Reaction as Core Synthetic Route
The principal method for synthesizing this compound is based on the Pictet-Spengler cyclization, a well-established reaction that forms the tetrahydro-β-carboline ring system characteristic of this molecule. This reaction involves the condensation of an amino acid derivative, typically L-tryptophan or its methyl ester, with an aldehyde such as acetaldehyde under acidic or controlled conditions to form the tetrahydro-β-carboline core.
Reaction Overview : The amine group of L-tryptophan condenses with the aldehyde to form an iminium ion intermediate. This intermediate undergoes intramolecular electrophilic aromatic substitution on the indole ring, yielding the tetrahydro-β-carboline structure with stereochemical control at the 1S,3S positions.
Typical Conditions : The reaction is conducted in solvents like methanol or ethanol, often under reflux or mild heating, with acid catalysts such as trifluoroacetic acid or hydrochloric acid to promote iminium formation and cyclization.
Stereochemical Outcome : The reaction favors the cis-configuration (1S-cis) at the ring junction, which is crucial for the biological activity and proper characterization of the compound.
Use of L-Tryptophan and Aldehyde Precursors
The starting materials are generally:
L-Tryptophan or derivatives : Providing the indole nucleus and amino acid backbone.
Acetaldehyde or substituted aldehydes : Serving as the electrophilic partner in the Pictet-Spengler reaction.
This combination leads to the formation of (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, where the methyl group at position 1 originates from the aldehyde component (acetaldehyde).
Post-Cyclization Functional Group Manipulations
After the core ring system is formed, further transformations may be applied to modify or protect functional groups:
Esterification and Hydrolysis : The carboxylic acid group can be converted to methyl esters for purification or further synthetic steps, as seen in methyl 1-(dimethoxymethyl)-6-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate synthesis.
Protecting Group Strategies : Hydroxyl groups on the indole ring or adjacent positions may be protected using tert-butyldimethylsilyl chloride (TBDMSCl) or similar reagents to prevent side reactions during further modifications.
Crystallization and Purification : The final compound is often isolated by crystallization from solvents such as isopropyl alcohol, followed by filtration and drying under vacuum to obtain a pure solid with defined stereochemistry.
Detailed Example of Preparation Procedure (Based on Patent US20060004203A1)
A representative preparation involves the following steps:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Chloroacetyl chloride in dry THF, 0–10 °C | Slow addition to maintain temperature; reaction proceeds for 2 hours. |
| 2 | Monitoring by HPLC | Reaction monitored until byproduct Compound (II) is ≤4% by weight. |
| 3 | Vacuum distillation at 30–50 °C | Volume reduced by ~30%. |
| 4 | Addition of water and isopropyl alcohol | Followed by second vacuum distillation to remove ~20% volume. |
| 5 | Cooling to 20–25 °C and stirring for 2 hours | Crystallization of product. |
| 6 | Filtration and washing with isopropyl alcohol | Isolation of solid product. |
| 7 | Drying under vacuum at 80 °C | Final drying to obtain pure compound. |
Alternative solvents for crystallization include low molecular weight alcohols (isopropyl or n-propyl alcohol), acetone, and methylene chloride.
Research Findings and Yield Data
Yields : The Pictet-Spengler reaction typically yields the tetrahydro-β-carboline intermediate in moderate to good yields (50–70%), depending on reaction conditions and purity of starting materials.
Stereoselectivity : The reaction conditions favor the (1S,3S) cis-isomer, which is confirmed by NMR and chiral HPLC analysis.
Purity : The final compound is often obtained with high purity (>95%) after crystallization and washing steps, suitable for pharmaceutical or biochemical applications.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Core Reaction | Pictet-Spengler condensation of L-tryptophan with acetaldehyde |
| Solvents | Methanol, ethanol, THF, isopropyl alcohol, acetone, methylene chloride |
| Catalysts | Acid catalysts such as trifluoroacetic acid or HCl |
| Temperature Range | 0–10 °C for addition steps; reflux or mild heating for cyclization |
| Post-Reaction Processing | Vacuum distillation, crystallization, filtration, drying |
| Protecting Groups | TBDMSCl for hydroxyl protection in derivatives |
| Yield Range | 50–70% for cyclization step |
| Stereochemistry | Predominantly (1S,3S)-cis isomer |
| Purification Techniques | Crystallization from alcohols, washing, vacuum drying |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: Indole derivatives are known to interact with various biological targets, making this compound useful in studying biological processes and developing new drugs.
Medicine: It has potential therapeutic applications, including the treatment of neurological disorders and cancer.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
This compound is similar to other indole derivatives, such as 1H-pyrazolo[3,4-b]pyridines and 2-methyl-1,2,3,4-tetrahydro-beta-carboline. it has unique structural features and properties that distinguish it from these compounds. For instance, the presence of the carboxylic acid group and the specific stereochemistry (1S-cis) contribute to its distinct chemical behavior and biological activity.
Biological Activity
1H-Pyrido(3,4-b)indole-3-carboxylic acid, specifically in its 2,3,4,9-tetrahydro-1-methyl form with the (1S-cis) configuration, has garnered attention for its diverse biological activities. This compound is part of the β-carboline family and exhibits a range of pharmacological properties that make it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C₁₃H₁₄N₂O₂
- Molecular Weight : 230.26 g/mol
- CAS Registry Number : 6052-68-2
Synthesis and Derivatives
The compound can be synthesized through various methods including the Pictet–Spengler reaction. Research has shown that modifications to its structure can enhance biological activity. For instance, derivatives have been synthesized to evaluate their anxiolytic effects and other pharmacological properties .
1. Antiplasmodial Activity
Recent studies have demonstrated that certain derivatives of this compound exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The IC50 values for these compounds ranged from 4.00 ± 0.53 µM to 35.36 ± 4.86 µM, indicating potent inhibitory effects .
Table 1: Antiplasmodial Activity of Tetrahydro-β-carboline Derivatives
| Compound Code | IC50 (µM) | Log D Value |
|---|---|---|
| Compound A | 4.00 ± 0.53 | High |
| Compound B | 20.00 ± 2.00 | Moderate |
| Compound C | 35.36 ± 4.86 | Low |
2. Anxiolytic Effects
In a study focused on the anxiolytic potential of β-carboline derivatives, it was found that modifications at the β-position significantly enhanced binding affinity to benzodiazepine receptors, suggesting a potential for treating anxiety disorders .
3. Antithrombotic Properties
Another area of research has explored the compound's potential as an antithrombotic agent. In vitro studies indicated that it could inhibit thrombin activity, which is crucial in clot formation .
Molecular Docking Studies
Molecular docking simulations have provided insights into the interaction mechanisms of this compound with various biological targets. For example, docking studies against phosphoethanolamine methyltransferase (PMT) revealed significant binding interactions that could explain its biological activities .
Q & A
Basic Research Questions
What are the recommended methods for synthesizing or isolating (1S-cis)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid?
This compound can be isolated from fungal fermentation products using chromatographic techniques. For example, Clonostachys rogersoniana fermented on rice produces the compound, which is purified via silica gel column chromatography, Sephadex LH-20 gel filtration, and semi-preparative HPLC . Synthetic routes may involve multi-step organic synthesis, as seen in derivatives like RSL3, which require stereochemical control during alkylation or carboxylation steps .
How is the stereochemical configuration of this compound confirmed experimentally?
The (1S-cis) configuration is validated using high-resolution mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (NMR), particularly NOESY/ROESY experiments to resolve spatial arrangements of substituents. For instance, diastereomers (1S,3S) and (1R,3S) were distinguished via coupling constants and cross-peaks in 2D NMR spectra .
What are the primary pharmacological activities reported for this compound?
Preliminary studies indicate antiplatelet aggregation activity (IC₅₀ values in µM range) and anti-inflammatory effects, likely mediated through modulation of arachidonic acid pathways . Additionally, derivatives like RSL3 exhibit RAS-selective lethality by targeting glutathione peroxidase 4 (GPX4), inducing ferroptosis in cancer cells .
What analytical techniques are used to assess purity and stability?
Reverse-phase HPLC with UV detection (e.g., C18 columns) is standard for purity assessment (>95% purity). Stability under storage conditions (e.g., −20°C in inert atmosphere) is monitored via repeated HPLC runs and mass spectrometry to detect decomposition products .
Advanced Research Questions
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
